molecular formula C15H14ClN3O3 B2440123 2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide CAS No. 1376291-27-8

2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2440123
CAS No.: 1376291-27-8
M. Wt: 319.75
InChI Key: GQCDSSVBGGMDOY-UHFFFAOYSA-N
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Description

2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group, an acetamido group, and a methoxyphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chloro group through chlorination reactions. The acetamido and methoxyphenyl groups are then introduced via acylation and etherification reactions, respectively. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in scaling up the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-acetamido-5-methoxyphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(2-acetamido-5-methoxyphenyl)-2-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-9(20)18-12-6-5-10(22-2)8-13(12)19-15(21)11-4-3-7-17-14(11)16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCDSSVBGGMDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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